L-Tryptophan, 1-(1,1-dimethylethyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62029-62-3 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-tert-butylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)17-9-10(8-12(16)14(18)19)11-6-4-5-7-13(11)17/h4-7,9,12H,8,16H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
QJYKJHRQHZLOEP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for N Boc L Tryptophan and Analogs
Established Procedures for N-Boc-L-Tryptophan Synthesis
The introduction of the Boc protecting group onto the alpha-amino moiety of L-tryptophan is a fundamental transformation in peptide chemistry. This process, known as N-tert-butoxycarbonylation, is typically achieved with high efficiency and is compatible with a variety of reaction conditions. organic-chemistry.org
Facile Protection of the Alpha-Amino Group Using Di-tert-butyl Dicarbonate (B1257347)
The most common and straightforward method for the synthesis of N-Boc-L-tryptophan involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc₂O). fishersci.co.uknih.gov This reagent is favored for its high reactivity and the generation of benign byproducts (tert-butanol and carbon dioxide). orgsyn.org The reaction is typically conducted in a mixed solvent system, such as dioxane and water, under alkaline conditions. nih.gov A base, commonly sodium hydroxide (B78521) or sodium bicarbonate, is used to deprotonate the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride (B1165640). nih.gov
A typical procedure involves dissolving L-tryptophan in an aqueous dioxane solution, followed by the addition of di-tert-butyl dicarbonate and a base like sodium hydroxide. nih.gov The mixture is stirred at room temperature to ensure the completion of the reaction. nih.gov Subsequent acidification of the reaction mixture precipitates the N-Boc-L-tryptophan product, which can then be isolated by extraction with an organic solvent like ethyl acetate. nih.gov This method is known for its operational simplicity and generally provides good yields. nih.govorgsyn.org
| Reagents | Solvent System | Base | Reaction Time | Typical Yield | Reference |
|---|---|---|---|---|---|
| L-Tryptophan, Di-tert-butyl dicarbonate | 1:1 Water-Dioxane | 1 M Sodium Hydroxide | 24 hours | 69% | nih.gov |
| L-Phenylalanine, Di-tert-butyl dicarbonate | Water, tert-Butyl alcohol | Triethylamine (B128534) | Overnight | 95-97% | orgsyn.org |
Optimized Reaction Conditions for High Enantiomeric Purity
Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is of utmost importance during the synthesis of N-Boc-L-tryptophan, as even minor enantiomeric impurities can lead to significant issues in peptide synthesis. researchgate.net The reaction conditions for Boc protection are generally mild, which helps in preserving the enantiomeric purity of the amino acid. rsc.org The use of aqueous systems and controlled temperatures are key factors in preventing racemization. researchgate.net
Studies have shown that conducting the reaction at room temperature or slightly below is optimal. fishersci.co.ukorgsyn.org The pH of the reaction mixture is also a critical parameter; maintaining alkaline conditions with bases like sodium bicarbonate or triethylamine in aqueous or mixed aqueous-organic solvents ensures efficient reaction without compromising the chiral center. orgsyn.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method to verify the enantiomeric purity of the final product. nih.gov Research has demonstrated that with proper control of reaction conditions, the presence of the D-enantiomer can be minimized to negligible levels. researchgate.net
Regioselective Indole (B1671886) Ring Functionalization Strategies
While the synthesis of N-Boc-L-tryptophan is well-established, the selective functionalization of the indole ring, particularly at the C7 position, presents a significant synthetic challenge. nih.govacs.org Directing reactions to this specific position is difficult but crucial for creating diverse tryptophan analogs for various applications. nih.govnih.gov
Direct C7 Functionalization of N-Boc-L-Tryptophan Methyl Esters
Recent advancements have focused on the direct C–H functionalization of the indole nucleus, bypassing the need for pre-functionalized starting materials. nih.govacs.org For these strategies, N-Boc-L-tryptophan is often converted to its methyl ester to protect the carboxyl group and improve solubility in organic solvents used for transition-metal-catalyzed reactions. nih.govchemimpex.com
A powerful strategy for the C7-functionalization of N-Boc-L-tryptophan methyl ester is the iridium-catalyzed C–H borylation. nih.govacs.org This method allows for the direct installation of a boronate ester group onto the indole ring with high regioselectivity. nih.gov The reaction typically employs an iridium catalyst, such as [(Ir(OMe)COD)₂], and a bipyridine ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.gov
The reaction proceeds via a C2/C7-diboronation followed by a selective C2-protodeboronation in a one-pot sequence. acs.org The inherent reactivity of the C2 position of the indole leads to initial borylation at this site, followed by a sterically controlled borylation at the C7 position. nih.govacs.org Subsequent mild, palladium-catalyzed protodeboronation selectively removes the boronate group from the more electronically activated C2 position, yielding the desired C7-boronated product. nih.govorgsyn.org This process has been demonstrated to be scalable, providing access to multi-gram quantities of the C7-functionalized tryptophan derivative. nih.govacs.org
| Component | Example | Role in Reaction | Reference |
|---|---|---|---|
| Substrate | N-Boc-L-tryptophan methyl ester | Starting material for C-H functionalization | nih.gov |
| Iridium Catalyst | (1,5-cyclooctadiene)(methoxy)iridium(I) dimer | Catalyzes the C-H activation and borylation | nih.gov |
| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine | Modifies the reactivity and selectivity of the Ir catalyst | nih.gov |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety | nih.gov |
| Protodeboronation Catalyst | Palladium(II) acetate | Selectively removes the C2-boronate group | orgsyn.org |
The C7-boronated N-Boc-L-tryptophan methyl ester is a versatile intermediate that can be used in a variety of palladium-catalyzed cross-coupling reactions to introduce diverse functional groups at the C7 position. nih.govnih.gov The Suzuki-Miyaura coupling is a prominent example, enabling the formation of carbon-carbon bonds. acs.org
Protodeboronation: As mentioned, selective removal of the C2-boronate group is a key step in isolating the C7-functionalized product. nih.govorgsyn.org
Halogenation: The C7-boronate ester can be converted to C7-halo-tryptophan derivatives (e.g., bromo or iodo) using appropriate halogen sources under palladium catalysis. These halogenated analogs are themselves valuable building blocks for further synthetic transformations. acs.orgnih.gov
Hydroxylation: Oxidation of the C7-boronate ester can introduce a hydroxyl group, leading to the synthesis of 7-hydroxy-tryptophan derivatives. acs.org
Arylation: Palladium-catalyzed Suzuki-Miyaura coupling of the C7-boronate ester with various aryl halides or triflates allows for the synthesis of a wide range of C7-aryl-tryptophan analogs. acs.org This transformation is crucial for building molecular complexity and exploring structure-activity relationships in medicinal chemistry. nih.govscholaris.ca
These post-boronation transformations highlight the synthetic utility of the iridium-catalyzed C-H activation strategy, providing a robust platform for the rapid diversification of the tryptophan scaffold at a previously challenging position. nih.govacs.org
N1-Alkylation of the Indole Nitrogen in N-Boc-L-Tryptophan for 1-Alkyl-Tryptophan Analogs
Alkylation at the N1 position of the indole ring of tryptophan introduces structural diversity that can significantly impact the biological activity of peptides and other derivatives. The development of selective and stereochemically controlled methods for this modification is a key area of synthetic chemistry.
The presence of the Nα-Boc protecting group is crucial for the selective alkylation of the indole nitrogen (N1). The Boc group deactivates the α-amino group, preventing it from competing in the alkylation reaction. This allows for the specific functionalization of the indole moiety under basic conditions.
A common and effective method involves the deprotonation of the indole N-H with a suitable base, followed by reaction with an alkylating agent. For instance, N-Boc-L-tryptophan can be treated with sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The resulting indolide anion then readily reacts with various alkyl bromides (e.g., bromoethane, 1-bromopropane, 1-bromobutane) to yield the corresponding N1-alkylated N-Boc-L-tryptophan analogs. nih.gov This one-pot reaction can simultaneously achieve esterification of the carboxylic acid and N1-alkylation, which is then typically followed by basic hydrolysis to yield the final N1-alkylated amino acid. nih.gov
An alternative protocol utilizes sodium hydride (NaH) as the base for the N1-alkylation of Boc-Trp-OMe (the methyl ester of N-Boc-L-tryptophan) with alkyl mesylates. nih.gov Another highly efficient method employs potassium tert-butoxide (KOt-Bu) in dry dimethylformamide (DMF), which allows for the alkylation of Nα-protected tryptophans with various alkylating agents, including propargyl bromide. thieme-connect.com
Table 1: N1-Alkylation of N-Boc-L-Tryptophan Derivatives This table is interactive. Click on the headers to sort the data.
| Alkylating Agent | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Bromoethane | NaOH / DMSO | 2-(tert-Butoxycarbonylamino)-3-(1-ethyl-1H-indol-3-yl)propanoate | - | nih.gov |
| 1-Bromopropane | NaOH / DMSO | 2-(tert-Butoxycarbonylamino)-3-(1-propyl-1H-indol-3-yl)propanoate | 57.5% | nih.gov |
| 1-Bromobutane | NaOH / DMSO | 2-(tert-Butoxycarbonylamino)-3-(1-butyl-1H-indol-3-yl)propanoate | 49% | nih.gov |
| 2-Bromopropane | NaOH / DMSO | 2-(tert-Butoxycarbonylamino)-3-(1-isopropyl-1H-indol-3-yl)propanoate | 32% | nih.gov |
| 5-(Boc-amino)pentyl mesylate | NaH / - | Nα-Boc-1-[5-(Boc-amino)pentyl]tryptophan | 35.8% | nih.gov |
| Propargyl bromide | KOt-Bu / DMF | Nα-Boc-N1-propargyl-L-tryptophan | - | thieme-connect.com |
A critical consideration in the synthesis of amino acid analogs is the preservation of the stereochemical integrity at the α-carbon. Racemization can compromise the biological activity and therapeutic potential of the final products. Research has demonstrated that the N1-alkylation of Nα-protected tryptophans can be performed without significant epimerization. thieme-connect.com
The use of conditions such as potassium tert-butoxide in DMF has been shown to provide quick and epimerization-free access to N1-alkylated tryptophan derivatives. thieme-connect.com This stereochemical stability is vital as it ensures that the resulting analogs can be directly incorporated into peptides using standard synthesis protocols without loss of chiral purity. The α-amino group, protected by the bulky Boc group, and the reaction conditions which are typically not harsh enough to deprotonate the α-carbon, contribute to the retention of the original L-configuration. The stereochemical outcome is influenced by the corepressor's orientation within the binding pocket. researchgate.net
C2 Functionalization via Transition-Metal Catalysis
Functionalization at the C2 position of the indole ring of tryptophan offers another powerful strategy for creating novel derivatives. This position is generally less reactive than N1, necessitating the use of transition-metal catalysis to achieve efficient and selective C-H activation and cross-coupling reactions.
The Negishi cross-coupling reaction has emerged as a robust method for forming C(sp²)-C(sp³) bonds, enabling the direct alkylation of the tryptophan indole ring. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organozinc reagent with an organic halide. In the context of tryptophan, this strategy allows for the functionalization of halogenated tryptophan precursors. d-nb.infonih.gov
The process can be applied to late-stage derivatization by starting with biocatalytically halogenated tryptophans, such as Nα-Boc-L-7-bromotryptophan methyl ester. d-nb.infonih.gov Under mild conditions, using a palladium catalyst like Pd(amphos)₂Cl₂, these precursors can be coupled with various alkyl iodides in the presence of zinc dust to form the corresponding C-alkylated tryptophan derivatives. researchgate.net This method has been shown to proceed with high retention of enantiomeric purity, making it suitable for the synthesis of chiral, non-canonical tryptophan analogs for peptide synthesis. d-nb.infonih.gov The reaction is tolerant of a free carboxy group, allowing Nα-Boc-protected L-7-bromotryptophan to be alkylated directly, yielding products ready for solid-phase peptide synthesis. d-nb.infonih.gov
Table 2: Palladium-Catalyzed Negishi Cross-Coupling of Nα-Boc-L-7-bromotryptophan Methyl Ester This table is interactive. Click on the headers to sort the data.
| Alkyl Iodide | Catalyst | Yield | Reference |
|---|---|---|---|
| Benzyl (B1604629) iodide | Pd(amphos)₂Cl₂ | 83% | d-nb.infonih.gov |
| 1-Iodobutane | Pd(amphos)₂Cl₂ | 52% | d-nb.infonih.gov |
| 1-Iodocyclohexane | Pd(amphos)₂Cl₂ | 61% | d-nb.infonih.gov |
The introduction of an alkyne moiety into tryptophan residues within peptides provides a valuable chemical handle for bioconjugation via "click chemistry." Gold-catalyzed direct C-H alkynylation has been developed as a mild and efficient method for this purpose. d-nb.infonih.gov
This transformation utilizes a hypervalent iodine reagent, specifically 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), in the presence of a gold(I) chloride catalyst. d-nb.infobeilstein-journals.org The reaction selectively targets the C2 position of the tryptophan indole ring, even within complex peptide sequences. beilstein-journals.org The process is conducted under mild conditions (e.g., 40 °C in acetonitrile) and demonstrates good functional group tolerance, allowing for the modification of peptides containing other sensitive amino acids like serine, phenylalanine, and tyrosine. d-nb.infonih.gov Yields for this direct alkynylation typically range from 50% to 78%, making it a highly useful tool for the post-translational modification of peptides. d-nb.infonih.gov
Palladium-Catalyzed C–H Glycosylation for Novel Tryptophan Conjugates
The synthesis of C-glycosylated tryptophan represents a significant challenge but yields novel conjugates with unique structural and biological properties. Palladium-catalyzed C-H activation has provided a breakthrough in forming these complex C-C bonds stereoselectively. acs.orgbohrium.com
One effective strategy involves a norbornene-mediated, regioselective C-H activation at the C2 position of the indole ring. acs.orgnih.gov This palladium-catalyzed method allows for the direct glycosylation of free N-H tryptophan, offering a step-economical route to tryptophan-C-glycosides. acs.orgnih.gov
Another powerful approach utilizes an auxiliary-directed remote C-H glycosylation. bohrium.comchinesechemsoc.org By installing a directing group, such as a picolinamide (B142947) (PA) auxiliary, on the N-terminus of a protected tryptophan substrate, the palladium catalyst is directed to activate the C2 C-H bond. Subsequent reaction with a glycosyl donor, like a mannosyl chloride, proceeds with high efficiency and stereoselectivity. For example, the C-H mannosylation of an N1-benzyl-protected tryptophan equipped with a PA auxiliary resulted in the desired C2-α-mannosylated product in 82% yield with exclusive α-selectivity. chinesechemsoc.org These methods provide access to valuable building blocks for the synthesis of complex glycopeptides. bohrium.comchinesechemsoc.orgacs.org
Enzymatic and Biomimetic Approaches to Tryptophan Derivative Synthesis
The pursuit of novel tryptophan analogs has led researchers to harness the specificity and efficiency of enzymes. Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing milder reaction conditions, fewer side products, and high stereoselectivity. These enzymatic and biomimetic strategies are pivotal in creating complex tryptophan derivatives for various applications in research and pharmaceutical development.
Engineering of Tryptophan Synthase for Enhanced Derivative Production
Tryptophan synthase (TrpS) has become a key biocatalyst for the synthesis of noncanonical amino acids (ncAAs). nih.gov This enzyme naturally catalyzes the final step in L-tryptophan biosynthesis, a C-C bond-forming reaction between indole and serine. nih.govchim.it The catalytically active component for this synthesis is the β-subunit, known as TrpB. digitellinc.comproquest.com
Early research recognized that TrpS possesses a natural promiscuity, allowing it to accept some indole analogs as substrates to produce tryptophan derivatives. google.comnih.gov However, the native enzyme's utility was limited by its allosteric regulation and heterodimeric structure. nih.gov A significant breakthrough came through directed evolution, a process that mimics natural selection in the laboratory to engineer new enzyme functions. digitellinc.com By applying directed evolution, scientists successfully engineered the TrpB subunit to function as a standalone, highly efficient enzyme, free from its regulatory α-subunit (TrpA). nih.govdigitellinc.com
This engineered TrpB platform has proven to be highly versatile and evolvable. digitellinc.com Further laboratory evolution has generated a portfolio of TrpB variants capable of synthesizing a broad spectrum of noncanonical tryptophan analogs at a commercial scale. digitellinc.com These engineered enzymes can utilize various nucleophiles beyond indole, facilitating C-S, C-N, and C-C bond formations. google.com For instance, a single mutation in a conserved active site residue was shown to unlock the enzyme's ability to use phenol (B47542) and its analogs, enabling the synthesis of L-tyrosine derivatives. digitellinc.com This demonstrates the remarkable potential of enzyme engineering to expand the synthetic capabilities of the TrpB platform, allowing for the single-step production of diverse amino acid analogs from simple, low-cost starting materials. digitellinc.com
Table 1: Examples of Noncanonical Amino Acids Synthesized by Engineered Tryptophan Synthase (TrpB) Variants
| Noncanonical Amino Acid (ncAA) | Precursor(s) | Key Engineering Aspect | Reference |
| β-(1-azulenyl)-L-alanine (AzAla) | Azulene, Serine | Directed evolution of TrpB | proquest.com |
| 4-Cyanotryptophan (4-CN-Trp) | 4-Cyanoindole, Serine | Engineered TrpB platform | proquest.com |
| L-Tyrosine Analogs | Phenol Analogs, Serine | Single substitution in TrpB active site | digitellinc.com |
| β-(1-naphthol-4-yl)-ʟ-alanine (NaphAla) | 1-Naphthol-4-yl, Serine | Conversion of TrpB to a novel tyrosine synthase (TyrS) | proquest.com |
Chemoenzymatic Pathways for Enantiomerically Pure Analogs
Chemoenzymatic synthesis combines the strategic advantages of both chemical and enzymatic reactions to construct complex molecules with high precision. nih.gov This approach is particularly effective for producing enantiomerically pure amino acid analogs, where the stereochemistry is critical for biological activity.
A common chemoenzymatic strategy involves the chemical synthesis of a racemic mixture (containing both D and L enantiomers) of a desired analog, followed by an enzymatic resolution step to isolate the desired pure enantiomer. For example, a practical method for preparing enantiomerically pure α-[14C]methyl-L-tryptophan involves an initial chemical synthesis to produce the D,L-methyl ester of α-[14C]methyl tryptophan. nih.gov This racemic mixture is then subjected to enantioselective enzymatic hydrolysis using the enzyme α-chymotrypsin. The enzyme specifically hydrolyzes the L-methyl ester, allowing for the separation and isolation of the pure α-[14C]methyl-L-tryptophan. nih.gov This method demonstrates how the high stereoselectivity of an enzyme can be leveraged to resolve a chemically synthesized precursor, yielding the desired enantiomerically pure product. nih.gov
These integrated strategies allow for rapid access to complex and enantioenriched products, with the modularity of the approach also facilitating the generation of diverse analogs for further study. nih.gov
Synthesis of Activated N-Boc-L-Tryptophan Intermediates for Peptide Coupling
In solid-phase peptide synthesis (SPPS), the formation of the amide bond between amino acids is not spontaneous and requires the "activation" of the carboxylic acid group of the incoming amino acid. For N-Boc-L-tryptophan, this involves converting its carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the free amino group of the peptide chain growing on the solid support. peptide2.com
The tert-butyloxycarbonyl (Boc) group on the α-amino nitrogen serves as a protecting group, preventing unwanted side reactions during this activation and coupling process. cymitquimica.comchemimpex.com A variety of reagents and methods have been developed to facilitate this crucial activation step.
A widely used method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). peptide2.com These reagents promote a dehydration reaction between the carboxyl group of N-Boc-L-tryptophan and the N-terminal amine of the peptide, forming the desired peptide bond. peptide2.com To improve efficiency and minimize side reactions, such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. google.com The reaction can proceed through the formation of a highly reactive symmetrical anhydride or an active ester intermediate. peptide2.com
More modern and efficient coupling reagents have been developed, including uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide2.com These reagents react with N-Boc-L-tryptophan in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form an activated HOBt or HOAt ester in situ, which then rapidly acylates the free amine of the peptide chain. peptide2.comnih.gov
Table 2: Common Coupling Reagents for Activating N-Boc-L-Tryptophan
| Reagent Class | Example(s) | Activator/Additive | Common Byproduct | Reference |
| Carbodiimides | DCC, DIC | HOBt | Dicyclohexylurea (DCU), Diisopropylurea (DIU) | peptide2.com |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | DIPEA (Base) | Tetramethylurea | peptide2.comnih.gov |
| Phosphonium Salts | PyBOP, PyBroP | DIPEA (Base) | Tripyrrolidinophosphine oxide | peptide2.com |
Advanced Chemical Reactivity and Controlled Transformations of N Boc L Tryptophan
Precision Deprotection Chemistry of the N-Boc Group
The removal of the N-Boc group is one of the most fundamental and frequently performed transformations in organic synthesis, particularly in the construction of peptides and complex molecules. The development of precise and selective deprotection methods is crucial to ensure the integrity of other sensitive functional groups within a molecule.
The most conventional method for N-Boc deprotection involves acidic hydrolysis. cymitquimica.com Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for this purpose. wikipedia.org
The mechanism of acid-catalyzed cleavage begins with the protonation of the carbonyl oxygen of the Boc group. This initial step increases the electrophilicity of the carbonyl carbon, weakening the adjacent C-O bond. The subsequent fragmentation is triggered, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and liberating the free amine. d-nb.info The tert-butyl cation typically deprotonates to form isobutene gas, a volatile byproduct. d-nb.info
Mechanism of Acidic N-Boc Deprotection:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
Fragmentation: The molecule fragments to form a stable tert-butyl cation and a carbamic acid.
Decarboxylation: The carbamic acid intermediate spontaneously decomposes into the free amine and carbon dioxide.
Cation Quenching: The tert-butyl cation is neutralized, usually by losing a proton to form isobutene.
A potential complication of this method is the reactivity of the intermediate tert-butyl cation, which can act as an alkylating agent towards nucleophilic residues, such as the indole (B1671886) ring of tryptophan itself. d-nb.info To mitigate this side reaction, scavenger reagents like anisole (B1667542) or thiophenol are often added to the reaction mixture to trap the carbocation.
The harshness of strong acids can be incompatible with sensitive substrates, leading to the degradation of other functional groups. This has driven the development of milder and more selective deprotection methodologies.
Oxalyl Chloride in Methanol (B129727): A notably mild and efficient method for N-Boc deprotection utilizes oxalyl chloride in methanol at room temperature. researchgate.netresearchgate.net This system has proven effective for a wide range of substrates, including aliphatic, aromatic, and heterocyclic compounds, with reactions typically completing within 1-4 hours and yielding up to 90% of the deprotected amine. researchgate.netchemrxiv.org A comparative study using N-Boc-L-tryptophan showed that the oxalyl chloride-methanol system achieved complete conversion in 3 hours, whereas a standard HCl-methanol system showed no observable deprotection in the same timeframe. cymitquimica.comacs.org This suggests a mechanism more complex than the simple in situ generation of HCl. cymitquimica.comacs.org The proposed mechanism involves the electrophilic character of oxalyl chloride itself. researchgate.net
Interactive Table: Deprotection of N-Boc-L-Tryptophan under Different Conditions
| Reagent System | Solvent | Temperature | Time | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Oxalyl Chloride | Methanol | Room Temp. | 3 h | 100% | acs.org |
| HCl | Methanol | Room Temp. | 3 h | 0% | acs.org |
Deep Eutectic Solvents (DES): As part of a move towards greener and more sustainable chemistry, deep eutectic solvents have emerged as effective media and catalysts for N-Boc deprotection. A DES composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA) serves as a Brønsted acidic system that can efficiently cleave the Boc group at room temperature. bhu.ac.innih.gov This method offers advantages in its simplicity, short reaction times, and avoidance of hazardous solvents. bhu.ac.in The proposed mechanism involves the Brønsted acidic site of the DES protonating the carbamate (B1207046) oxygen, which weakens the C-O bond and facilitates the loss of the tert-butyl carbocation, followed by decarboxylation to yield the amine salt. bhu.ac.in
Thermal cleavage of the N-Boc group, often performed in continuous flow reactors, represents another acid-free deprotection strategy. nih.gov This method involves heating a solution of the N-Boc protected amine in a suitable solvent to high temperatures (e.g., 150°C to 240°C). nih.govresearchgate.net Solvents such as methanol or trifluoroethanol (TFE) have been shown to be effective. researchgate.net
A key advantage of this approach is the potential for selective deprotection by carefully controlling the temperature. For instance, in molecules containing both an aryl N-Boc and an alkyl N-Boc group, the more labile aryl N-Boc can be selectively removed at a lower temperature (e.g., 150°C), while the alkyl N-Boc group remains intact. nih.govresearchgate.net Higher temperatures are then required to cleave the more stable alkyl N-Boc group. nih.gov This methodology has been successfully applied in multi-step reaction sequences without the need for intermediate workups or purifications. nih.gov Computational and kinetic studies support a mechanism involving a slow, concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. researchgate.net
Reactivity of the Indole Nucleus in N-Boc-Protected Systems
With the alpha-amino group protected, chemical transformations can be directed toward the indole side chain of N-Boc-L-tryptophan. The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.
The chemistry of the indole nucleus is dominated by electrophilic substitution reactions. chemrxiv.org Due to the electron-donating nature of the nitrogen atom, the indole ring is highly activated towards electrophiles. The preferred site of substitution is the C3 position. This regioselectivity is because the cationic intermediate (sigma complex) formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. nih.gov
In N-Boc-L-tryptophan, this inherent reactivity allows for site-selective modifications. For example, copper-catalyzed N-arylation of the indole nitrogen (N1 position) has been achieved using triarylbismuth reagents. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, can be used to introduce alkyl groups at specific positions on the indole ring, provided a halogen is first installed. This has been demonstrated in the alkylation of Nα-Boc-L-7-bromotryptophan methyl ester, enabling the synthesis of tryptophan regioisomers. researchgate.net
Interactive Table: Examples of Site-Selective Reactions on the Indole Nucleus
| Reaction Type | Position(s) Modified | Catalyst/Reagents | Key Feature | Reference |
|---|---|---|---|---|
| N-Arylation | N1 | Triarylbismuth, Cu(OAc)2 | Forms N-aryl bond on indole nitrogen | nih.gov |
| Negishi Cross-Coupling | C7 | Pd catalyst, Alkyl Iodides | Functionalizes pre-halogenated ring positions | researchgate.net |
The indole nucleus can also participate in radical-mediated reactions and undergo rearrangement. Oxidative dimerization of tryptophan derivatives can lead to the formation of N-linked dimers, such as those found in natural products like psychotrimine. These transformations can proceed through radical or cationic pathways to directly form bonds between two indole units, for instance, an N1-C3 linkage.
Rearrangement pathways are also significant in the biosynthesis and chemical synthesis of complex indole alkaloids. While not always directly involving radical intermediates, enzymatic prenylation reactions on the tryptophan indole ring can proceed through complex mechanisms involving carbocation rearrangements. For example, an initial electrophilic attack at the nucleophilic C3 position can be followed by a Cope rearrangement to yield a C4-prenylated product. researchgate.net Another possibility involves a researchgate.netchemrxiv.org sigmatropic rearrangement, where a substituent migrates from the C2 to the C3 position of the indole ring, which has been speculated as a pathway in the biosynthesis of certain alkaloids. These complex pathways highlight the versatile reactivity of the indole system beyond simple electrophilic substitution.
Functional Group Interconversions of the Carboxyl Moiety
The carboxylic acid functional group of N-Boc-L-tryptophan serves as a versatile anchor for a variety of chemical transformations, enabling its conversion into esters, amides, and alcohols. These interconversions are fundamental in peptide synthesis, medicinal chemistry, and the development of complex molecular architectures. The strategic manipulation of this moiety allows for the incorporation of the tryptophan unit into larger molecules, modulation of its physicochemical properties, and the synthesis of key intermediates for further functionalization.
Esterification
Esterification of the carboxyl group in N-Boc-L-tryptophan is a common strategy to protect the C-terminus during peptide synthesis, enhance solubility in organic solvents, or to create precursors for further reactions. Various methods have been developed, ranging from classical acid-catalyzed reactions to milder, base-facilitated alkylations.
Methyl Esterification: The synthesis of N-Boc-L-tryptophan methyl ester is frequently accomplished through reaction with a methylating agent in an appropriate solvent. One effective method involves the use of trimethylsilyldiazomethane (B103560) in a solvent mixture like dichloromethane/methanol, which provides the methyl ester in high yields. Another common laboratory-scale procedure utilizes methanol in the presence of trimethylchlorosilane (TMSCl). This system generates HCl in situ, which catalyzes the esterification efficiently at room temperature. nih.gov
Benzyl (B1604629) Esterification: The benzyl ester is another crucial protecting group, often employed for its stability and susceptibility to removal by hydrogenolysis. The Fischer-Speier esterification is a classical method applicable to N-Boc-L-tryptophan. researchgate.net This reaction typically involves heating the amino acid with benzyl alcohol and an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. researchgate.net Greener solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) have been found to be effective for this transformation, providing good yields while minimizing racemization. researchgate.net
| Ester Type | Reagents | Solvent | Conditions | Yield | Reference |
| Methyl Ester | Trimethylsilyldiazomethane | Dichloromethane/Methanol | Room Temperature | High | google.com |
| Methyl Ester | Methanol, Trimethylchlorosilane | Methanol | Room Temperature | Good to Excellent | nih.gov |
| Benzyl Ester | Benzyl alcohol, p-Toluenesulfonic acid | 2-Methyltetrahydrofuran | Reflux (Azeotropic Removal of Water) | Good | researchgate.net |
Amide Bond Formation
The formation of an amide bond from the carboxyl group of N-Boc-L-tryptophan is arguably one of the most critical transformations, forming the backbone of peptide chemistry. This is typically achieved by activating the carboxylic acid, which renders it susceptible to nucleophilic attack by an amine.
Coupling with Amines: A plethora of coupling reagents have been developed to facilitate efficient amide bond formation while suppressing side reactions and racemization. A widely used combination is a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.comgoogle.com The reaction proceeds through a highly reactive HOBt-ester intermediate. The use of EDC is particularly advantageous for solution-phase synthesis due to the water-solubility of its urea (B33335) byproduct, simplifying purification. peptide.com For challenging couplings, such as those involving electron-deficient amines, a combination of EDC, a catalytic amount of HOBt, and an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) in a solvent such as acetonitrile (B52724) has proven effective. nih.gov
Synthesis of the Primary Amide: The C-terminal primary amide is a common feature in many biologically active peptides. This can be synthesized from N-Boc-L-tryptophan by activating the carboxyl group and subsequently reacting it with ammonia. A one-pot procedure using p-toluenesulfonyl chloride (TsCl) to form a mixed carboxylic-sulfonic anhydride (B1165640), followed by in situ treatment with aqueous ammonia, provides the corresponding N-Boc-L-tryptophan amide in good yields. researchgate.net
| Amine | Activating Agents | Solvent | Conditions | Yield | Reference |
| Various Amines | EDC, HOBt (catalytic), DMAP | Acetonitrile | Room Temperature | Good to Excellent | nih.gov |
| Various Amines | DCC, HOBt | Dichloromethane, THF/Water | Room Temperature | High | nih.gov |
| Ammonia | p-Toluenesulfonyl chloride (TsCl) | Dichloromethane, then aq. NH₃ | 0°C to Room Temp. | Good (81-93% for various amino acids) | researchgate.net |
Reduction to Alcohol
Reduction of the carboxylic acid of N-Boc-L-tryptophan to the corresponding primary alcohol, N-Boc-L-tryptophanol, yields a valuable chiral building block. This amino alcohol can be incorporated into peptidomimetics, used as a ligand in asymmetric synthesis, or serve as a precursor for other functional groups.
Mixed Anhydride Method: A common and effective method for this reduction involves a two-step, one-pot procedure. benthamopen.com First, the carboxylic acid is activated by forming a mixed anhydride. This is typically achieved by reacting N-Boc-L-tryptophan with a chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) at a reduced temperature. The resulting mixed anhydride is then reduced in situ by the addition of a mild reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄) in water, to afford N-Boc-L-tryptophanol in high yield with minimal risk of racemization. benthamopen.com
Boc-Anhydride Method: An alternative approach avoids the use of toxic chloroformates by employing di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the activation step. niscpr.res.in In this procedure, N-Boc-L-tryptophan is treated with Boc₂O in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of aqueous sodium borohydride. This method also proceeds through a mixed carbonic-carbonic anhydride and provides the desired amino alcohol efficiently. niscpr.res.in
| Activating Agent | Reducing Agent | Solvent | Conditions | Yield | Reference |
| Ethyl Chloroformate / NMM | Sodium Borohydride (NaBH₄) | THF, Water | 0°C | High | benthamopen.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Borohydride (NaBH₄) | THF, Water | Room Temperature | High | niscpr.res.in |
| 1,1'-Carbonyldiimidazole (CDI) | Sodium Borohydride (NaBH₄) | THF, Water | Room Temperature to 0°C | >95% | benthamopen.com |
Strategic Applications of N Boc L Tryptophan in Contemporary Organic Synthesis
Foundational Building Block in Advanced Peptide Synthesis and Bioconjugation
N-Boc-L-Tryptophan is a crucial amino acid derivative extensively used in peptide synthesis and pharmaceutical research. The Boc protecting group enhances its stability and solubility, making it an excellent choice for the synthesis of complex peptide sequences. This strategic protection allows for selective reactions, facilitating the incorporation of the tryptophan residue into growing peptide chains while preserving the integrity of the chemically sensitive indole (B1671886) side chain.
Solid-Phase Peptide Synthesis Incorporating N-Boc-Tryptophan
In the realm of peptide chemistry, solid-phase peptide synthesis (SPPS) stands out as a powerful technique for the stepwise assembly of amino acids into a desired peptide sequence. The Boc protection scheme is a well-established strategy in SPPS, where the Boc group temporarily shields the Nα-amino group of the amino acid. chemicalbook.com N-Boc-L-Tryptophan is readily incorporated into peptide chains using standard coupling protocols. researchgate.net
The synthesis cycle involves the deprotection of the Nα-Boc group, typically with an acid such as trifluoroacetic acid (TFA), followed by the coupling of the next N-Boc-protected amino acid in the sequence. chemicalbook.com While the indole side chain of tryptophan can be prone to oxidation and alkylation under acidic conditions, the use of scavengers during the cleavage step helps to mitigate these side reactions. chemicalbook.com For enhanced protection of the indole nitrogen, derivatives such as N-in-Boc-L-tryptophan can be employed, offering further stability during synthesis. rsc.org
The versatility of N-Boc-L-Tryptophan in SPPS is highlighted by its role in the synthesis of bioactive peptides and drug candidates. Its application extends to the development of neurotransmitter analogs and in studies related to serotonin (B10506) metabolism, underscoring its importance in neuropharmacology. researchgate.net
| Parameter | Description |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |
| Protecting Group | tert-butyloxycarbonyl (Boc) |
| Deprotection | Acid-mediated (e.g., Trifluoroacetic acid) |
| Key Advantage | Enables sequential addition of amino acids on a solid support. |
| Side Reaction Control | Use of scavengers to protect the indole ring. |
Facilitating Peptide Macrocyclization for Conformational Control
Peptide macrocyclization is a critical strategy for constraining the conformation of peptides, which can lead to enhanced biological activity, stability, and cell permeability. N-Boc-L-Tryptophan plays a significant role in the synthesis of linear peptide precursors destined for macrocyclization. The Boc group ensures the N-terminus remains protected during the assembly of the linear sequence on a solid support.
Once the linear peptide is synthesized, it is cleaved from the resin, and the N-terminal Boc group is removed to allow for head-to-tail cyclization. This process often involves the formation of an amide bond between the newly freed N-terminal amine and the C-terminal carboxylic acid. The incorporation of tryptophan can also influence the turn-inducing properties of the peptide backbone, which can facilitate a more efficient macrocyclization process. nih.gov Recent advancements have also explored intramolecular tryptophan allylation as a method for preparing macrocyclic peptides, showcasing the ongoing innovation in this field. nih.gov
Chiral Pool Derivatization for Asymmetric Synthesis
The inherent chirality of L-tryptophan makes its N-Boc protected form a valuable starting material in the chiral pool for asymmetric synthesis. This approach leverages the stereochemical information embedded in a readily available natural product to construct complex chiral molecules.
Asymmetric Pictet–Spengler Reactions with Tryptophan Esters
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a core structural motif in many natural products and pharmaceutically active compounds. When a tryptophan derivative, such as an N-Boc-L-tryptophan ester, is reacted with an aldehyde or ketone, the reaction proceeds with a high degree of stereocontrol, dictated by the existing stereocenter of the tryptophan. mdpi.comnih.gov
Research has shown that the stereochemical outcome of the Pictet-Spengler reaction can be influenced by the nature of the nitrogen substituent on the tryptophan. For instance, N-functionalized tryptophan esters often yield 1,3-trans-1,2,3,4-tetrahydro-β-carbolines under non-acidic conditions, while simple tryptophan esters tend to give the 1,3-cis products under acidic conditions. mdpi.com This diastereoselectivity is crucial in the total synthesis of complex indole alkaloids.
| Reaction | Reactants | Product | Stereochemical Outcome |
| Asymmetric Pictet-Spengler | N-Boc-L-Tryptophan ester + Aldehyde | Tetrahydro-β-carboline | High diastereoselectivity |
Design and Application in Chiral Host Compounds for Molecular Recognition
The rigid and well-defined structure of the indole ring, combined with the chirality of the amino acid backbone, makes N-Boc-L-Tryptophan an attractive building block for the design of chiral host compounds. These hosts are capable of enantioselective molecular recognition, binding one enantiomer of a chiral guest molecule in preference to the other.
Macrocyclic structures synthesized from chiral building blocks like N-Boc-L-Tryptophan can create well-defined cavities with specific steric and electronic properties. rsc.org These cavities can engage in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to achieve chiral recognition. For example, β-cyclodextrin-modified systems have been used for the enantioselective recognition of L-tryptophan, demonstrating the potential of creating host-guest complexes for chiral separation. mdpi.com
Molecular Imprinting Techniques for Enantioselective Binding
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. In the context of enantioselective binding, a chiral molecule, such as N-Boc-L-Tryptophan, is used as a template during the polymerization process. The functional monomers arrange themselves around the template, and after polymerization and removal of the template, cavities are left behind that are complementary in shape and functionality to the template molecule.
These molecularly imprinted polymers (MIPs) can then selectively rebind the template enantiomer from a racemic mixture. nih.gov Studies have demonstrated the successful use of N-Boc-L-Tryptophan as a template for creating MIPs capable of chiral separation. For instance, MIPs have been prepared for the enantioseparation of tert-butoxycarbonyl-D/L-tryptophan, showcasing the efficacy of this technique. mdpi.com These imprinted polymers have found applications as chiral stationary phases in chromatography and in the development of sensors for enantioselective detection. researchgate.net
| Technique | Principle | Application |
| Molecular Imprinting | Creation of template-specific recognition sites in a polymer matrix. | Enantioselective separation and sensing. |
| Template Molecule | N-Boc-L-Tryptophan | Induces the formation of chiral cavities. |
| Resulting Polymer (MIP) | Exhibits selective binding for the L-enantiomer. | Used in chiral chromatography and sensors. |
Precursor for the Total Synthesis of Complex Natural Products
The structural framework of N-Boc-L-tryptophan is fundamental to the synthesis of a vast array of natural products, particularly those containing the indole moiety. rsc.orgnih.gov The Boc group provides essential protection for the amino functionality, preventing unwanted side reactions during multi-step syntheses while allowing for controlled deprotection under specific conditions. cymitquimica.comnih.gov This enables chemists to strategically manipulate the tryptophan core to build complex, polycyclic systems found in many biologically active molecules. jst.go.jp Tryptophan and its derivatives are recognized as key biosynthetic precursors for numerous nonribosomal peptide antibiotics, which exhibit a wide spectrum of biological activities. rsc.org
Synthetic chemistry provides powerful tools for understanding how nature constructs complex molecules. By synthesizing proposed biosynthetic intermediates and potential analogs, researchers can probe and clarify the intricate enzymatic steps involved in the formation of natural products. nih.govresearchgate.netnih.gov L-tryptophan is a precursor to a large number of complex microbial natural products, many of which are promising scaffolds for drug discovery. nih.gov The synthesis of these molecules and their derivatives allows for the investigation of enzymatic transformations at nearly every atom in the tryptophan structure. nih.gov
For instance, understanding the biosynthesis of bisindole natural products, which are derived from two molecules of L-tryptophan, has been advanced through synthetic studies. nih.gov These studies help to reveal novel enzymatic mechanisms and can lead to the combinatorial synthesis of new compounds. nih.gov Synthetic approaches, such as those used to produce the hexacyclic peptidyl alkaloid (−)-chaetominine from L-tryptophan, can offer insights into complex stereochemical transformations that occur in nature, like the inversion of configuration from the L-amino acid precursor. rsc.org By creating and testing modified substrates, chemists can elucidate the specificity and mechanisms of enzymes within a given pathway. nih.govnih.gov
Indole alkaloids represent a major class of natural products, many of which possess significant pharmacological properties. rsc.orgnih.gov Tryptophan is the biosynthetic precursor for this diverse family of compounds, making its protected form, N-Boc-L-tryptophan, a critical starting material in their total synthesis. rsc.orggrinnell.edu The synthesis of these complex architectures often involves key steps designed to construct the indole or indoline (B122111) core. rsc.org
Chemists have developed numerous strategies to build these scaffolds. For example, N-Boc-L-tryptophan can be used in multi-step sequences to create tetracyclic and other complex ring systems characteristic of alkaloids like (±)-conolidine and fradcarbazole A. encyclopedia.pub The synthesis of perophoramidine, a cytotoxic alkaloid, utilizes an interrupted Fischer indolization to construct the tetracyclic indoline unit. nih.gov The versatility of N-Boc-L-tryptophan allows it to be incorporated into various synthetic routes, including Pictet-Spengler reactions and palladium-catalyzed coupling reactions, to access a wide range of fascinating and medicinally relevant structures. encyclopedia.pubchemrxiv.org
Exploration in Polymer Chemistry and Functional Materials
The unique properties of the tryptophan side chain, including its aromaticity and potential for hydrogen bonding, make N-Boc-L-tryptophan an attractive monomer for the synthesis of novel polymers and functional materials.
Block copolymers, which consist of two or more distinct polymer chains linked together, are known for their ability to self-assemble into ordered nanostructures. nih.govharth-research-group.org The incorporation of amino acid derivatives like N-Boc-L-tryptophan allows for the creation of biocompatible and functional block copolymers.
| Parameter | Condition Range/Type | Influence on Synthesis |
|---|---|---|
| Solvent | 1,4-dioxane/CHCl3 (3:2 ratio), DMF | Higher molecular weight blocks achieved in DMF compared to 1,4-dioxane/CHCl3. rsc.org |
| Feed Ratio (BAPEG:BocLTrp) | Varied | Contributes to the final chain extension achieved. rsc.org |
| Concentration (w/v %) | Varied | Affects monomer attachment and molecular weight. rsc.org |
| Temperature (°C) | Varied | Influences reaction rate and final polymer properties. rsc.org |
| Time (hrs) | Varied | Affects the extent of polymerization and chain extension. rsc.org |
Graphene, a two-dimensional material with exceptional electronic and mechanical properties, can be functionalized to tailor its characteristics for specific applications. researchgate.netchalmers.se The non-covalent functionalization of graphene with molecules like tryptophan derivatives is a key strategy to enhance its processability and introduce new functionalities without disrupting its conductive carbon lattice. researchgate.net
L-tryptophan has been used to functionalize graphene-supported platinum nanoparticles. rsc.org This is achieved through π-π stacking interactions between the indole ring of tryptophan and the graphene surface. rsc.org Such functionalized materials have shown promise in the development of electrochemical sensors. For example, a glassy carbon electrode modified with a composite of reduced graphene oxide, perylene (B46583) tetracarboxylic acid, and chitosan (B1678972) demonstrated the ability to recognize tryptophan enantiomers. nih.gov Similarly, electrodes modified with triple-doped (N, S, B) graphene have shown favorable electrocatalytic activity towards L-tryptophan oxidation, highlighting the potential for creating sensitive analytical devices. nih.gov
Corrosion Inhibition Studies in Material Science
The development of effective and environmentally friendly corrosion inhibitors is a significant area of research in material science. acs.org Amino acids and their derivatives have emerged as promising "green" corrosion inhibitors due to their low toxicity and biodegradability. acs.orgrasayanjournal.co.in
N(α)-Boc-L-tryptophan (BCTO) has been investigated as a corrosion inhibitor for aluminum alloys, particularly in alkaline environments relevant to Al-air batteries. acs.org Studies have shown that BCTO can significantly reduce the corrosion rate of Al-5052 alloy in a 4 M NaOH solution. acs.org The inhibitor molecules adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. rasayanjournal.co.inresearchgate.netrsc.org This adsorption can be influenced by inhibitor concentration and temperature, and it often follows established models like the Langmuir adsorption isotherm. rasayanjournal.co.inrsc.orgresearchgate.net The presence of the indole ring, along with nitrogen and oxygen atoms, facilitates strong adsorption onto the metal surface. researchgate.net
| Inhibitor | Metal/Alloy | Corrosive Medium | Key Finding | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| N(α)-Boc-L-tryptophan (BCTO) | Al-5052 Alloy | 4 M NaOH | Optimum concentration (2 mM) increased Al-air battery performance and anode utilization. | 68.2 | acs.org |
| L-Tryptophan | Mild Steel | 0.1 M HCl | Efficiency increased with temperature (30-50 °C) and synergistically improved with surfactants. | 83.0 | researchgate.net |
| L-Tryptophan | Carbon Steel | 3.5% NaCl (pH 11) | Efficiency increased with concentration but decreased with rising temperature (293-313K). Adsorption followed Langmuir isotherm. | 71.7 | rasayanjournal.co.in |
| L-Tryptophan (TP) | Mild Steel | 1.0 M HCl | Acted as a mixed-type inhibitor. | 91.22 | rsc.org |
| 5-hydroxy-L-tryptophan (5-OH-TP) | Mild Steel | 1.0 M HCl | Showed superior inhibition to TP due to the polar OH group enhancing surface bonding. | 94.05 | rsc.org |
Mechanistic and Biochemical Investigations Involving N Boc L Tryptophan Analogs in Vitro
Enzyme-Substrate Interactions and Catalytic Mechanisms
The introduction of a Boc protecting group on the amino acid backbone of tryptophan has significant implications for its interaction with enzymes that naturally process L-tryptophan or its derivatives. The following sections explore these interactions in the context of tryptophan synthase, aromatic prenyltransferases, and dioxygenase superfamily enzymes.
Tryptophan synthase is a well-characterized enzyme complex that catalyzes the final two steps in the biosynthesis of L-tryptophan. nih.gov It is typically a heterotetrameric α2β2 complex. The α-subunit catalyzes the retro-aldol cleavage of indole-3-glycerol phosphate (B84403) (IGP) to produce indole (B1671886) and glyceraldehyde-3-phosphate. nih.gov The indole is then channeled to the β-subunit, where it undergoes a pyridoxal (B1214274) phosphate (PLP)-dependent condensation with L-serine to form L-tryptophan. nih.gov
The catalytic mechanism of the β-subunit of tryptophan synthase is highly specific for its substrates, L-serine and indole. The reaction involves the formation of an amino-acrylate intermediate from L-serine, which then undergoes a nucleophilic attack by indole. anl.gov Given this mechanism, N-Boc-L-tryptophan is not a substrate for tryptophan synthase. The presence of the bulky Boc group on the α-amino group prevents the necessary formation of the external aldimine with the PLP cofactor, which is the first step in the β-subunit's catalytic cycle with the amino acid substrate. anl.gov
While direct mechanistic studies of tryptophan synthase using N-Boc-L-tryptophan are not found in the literature due to its unsuitability as a substrate, the use of tryptophan analogs is a common strategy to probe the enzyme's active site and mechanism. anl.gov However, these studies typically focus on modifications to the indole ring of tryptophan or the use of alternative nucleophiles to indole, rather than modifications to the amino acid backbone of the product itself. anl.gov The primary utility of N-Boc-L-tryptophan in this context lies in its role as a protected building block in the chemical synthesis of more complex tryptophan derivatives that might be investigated as inhibitors or alternative substrates of tryptophan synthase or other enzymes. chim.it
Aromatic prenyltransferases are a class of enzymes that catalyze the attachment of prenyl groups (such as dimethylallyl pyrophosphate, DMAPP) to aromatic substrates, including tryptophan and its derivatives. nih.gov This prenylation is a key step in the biosynthesis of a wide array of secondary metabolites with diverse biological activities. nih.gov The investigation of these enzymes often involves the use of modified substrates to understand their specificity and to generate novel compounds.
While many enzymatic reactions are hindered by substrate modifications like Boc-protection, some aromatic prenyltransferases have been shown to accept N-Boc-L-tryptophan as a substrate. For instance, the cyanobactin prenyltransferase AcyF has been demonstrated to catalyze the prenylation of protected tryptophan derivatives, including Boc-Trp-OH. core.ac.uk This finding is significant as it opens up possibilities for the chemoenzymatic synthesis of novel prenylated tryptophan analogs. The ability of AcyF to accommodate the bulky Boc group suggests a degree of flexibility in its active site.
The table below summarizes the findings regarding the enzymatic prenylation of N-Boc-L-tryptophan.
| Enzyme | Substrate | Product | Significance |
| AcyF (a cyanobactin prenyltransferase) | N-Boc-L-tryptophan | Prenylated N-Boc-L-tryptophan | Demonstrates the potential for biocatalytic applications and chemoenzymatic synthesis of novel compounds using protected amino acids. core.ac.uk |
Furthermore, N-Boc-L-tryptophan is a crucial starting material for the chemical synthesis of various tryptophan analogs that can then be used in studies of indole alkylation. nih.gov For example, it can be used to synthesize 1-alkyltryptophan derivatives. nih.gov These synthesized analogs can then be investigated as substrates or inhibitors of other enzymes, or their biological activities can be assessed.
Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism: the oxidative cleavage of the indole ring of L-tryptophan to form N-formylkynurenine. nih.govnih.gov These enzymes play critical roles in physiology and disease, and their inhibition is a major therapeutic target. nih.gov
Direct studies on the interaction of N-Boc-L-tryptophan with IDO1 or TDO are scarce. The presence of the Boc group on the α-amino nitrogen would likely alter the binding affinity and catalytic processing of the molecule compared to the natural substrate, L-tryptophan. While TDO is highly specific for L-tryptophan, IDO1 has a broader substrate specificity and can catabolize other indole-containing compounds. nih.govfrontiersin.org
The primary role of N-Boc-L-tryptophan in the context of IDO1 and TDO research is as a synthetic precursor for the development of novel inhibitors or substrates. For example, N-Boc-L-tryptophan has been used as the starting material for the synthesis of N1-fluoroalkyltryptophan analogues. nih.gov These synthesized compounds were then evaluated as potential substrates for human IDO1 in vitro, with 1-(2-fluoroethyl)-tryptophan being identified as a good and specific substrate. nih.gov This highlights the indirect but vital role of N-Boc-L-tryptophan in the exploration of the biochemical functions and therapeutic targeting of dioxygenase enzymes.
The following table outlines the use of N-Boc-L-tryptophan in the synthesis of dioxygenase enzyme modulators.
| Starting Material | Synthesized Analog | Investigated Enzyme | Finding |
| N-Boc-L-tryptophan | 1-(2-fluoroethyl)-tryptophan | Human IDO1 | The synthesized analog is a good and specific substrate of the enzyme. nih.gov |
| N-Boc-L-tryptophan | 1-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methyl)-tryptophan | Human IDO1 | The synthesized analog was also evaluated as a potential substrate. nih.gov |
Metabolic Pathways of Tryptophan Derivatives in Non-Human Biological Systems
The metabolic fate of tryptophan and its derivatives is a subject of intense study in various organisms. The introduction of a synthetic modification, such as a Boc group, can significantly impact how these molecules are processed in biological systems.
In many non-human biological systems, such as bacteria, fungi, and plants, tryptophan is a precursor to a vast array of secondary metabolites, including alkaloids, pigments, and antibiotics. nih.gov The enzymes in these biosynthetic pathways often exhibit a degree of substrate promiscuity, allowing them to process tryptophan analogs.
There is limited direct evidence for the incorporation of N-Boc-L-tryptophan into secondary metabolite biosynthetic pathways. The Boc group is generally not found in natural products and would likely need to be removed by cellular enzymes before the tryptophan core could be utilized by the downstream enzymatic machinery. However, the use of N-Boc-L-tryptophan as a starting material in synthetic biology and metabolic engineering approaches could enable the production of novel secondary metabolites. For instance, feeding an organism with a chemically synthesized, Boc-protected tryptophan analog could, in principle, lead to its incorporation into a natural product if the organism possesses enzymes capable of deprotection and subsequent processing.
The cyanobactin prenyltransferase AcyF's ability to prenylate N-Boc-L-tryptophan is a prime example of how a protected amino acid can be modified by a bacterial enzyme, suggesting that it could be an intermediate in the engineered biosynthesis of novel compounds. core.ac.uknih.gov
Bacteria possess diverse metabolic pathways for the utilization of amino acids, including tryptophan. The trp operon in E. coli, for example, contains the genes for tryptophan biosynthesis. marmara.edu.tr Bacteria can also degrade tryptophan through various pathways. marmara.edu.tr
The metabolism of N-Boc-L-tryptophan by bacteria has not been extensively studied. It is plausible that some bacteria may possess hydrolases capable of cleaving the Boc group, thereby releasing L-tryptophan, which could then enter the cell's normal metabolic pathways. If the Boc group is not removed, the molecule would be a poor substrate for most enzymes involved in tryptophan metabolism due to steric hindrance and the altered chemical nature of the amino group.
Studies on the bacterial metabolism of tryptophan analogs have shown that some bacteria can utilize these compounds. For example, Rhizobium meliloti can metabolize various tryptophan analogs. nih.gov However, these studies have typically focused on analogs with modifications to the indole ring rather than N-α-protected derivatives. The incorporation of N-Boc-L-tryptophan into bacterial proteins is highly unlikely, as the protein synthesis machinery is highly specific for the 20 canonical amino acids, and the Boc group would prevent its attachment to the corresponding tRNA by aminoacyl-tRNA synthetases.
Conformational Analysis of Tryptophan Residues in Peptides and Proteins
The intrinsic spectroscopic properties of the indole side chain of tryptophan make it a powerful endogenous probe for investigating the structure and dynamics of peptides and proteins. However, to gain more specific conformational insights, researchers often turn to analogs of tryptophan, including those derived from N-Boc-L-tryptophan. These analogs can be strategically incorporated into peptide chains to report on local environments and conformational substates. The analysis of the conformational dynamics of tryptophan residues is crucial for understanding protein folding, stability, and function.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state conformations of peptides. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, the populations of different side-chain rotamers can be elucidated. For tryptophan, the conformation is largely defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1).
Studies on cyclic hexapeptides containing a single tryptophan residue have demonstrated the correlation between NMR-derived conformational populations and fluorescence lifetime measurements. In these peptides, the tryptophan side chain typically exists in an equilibrium of three χ1 rotamers. The relative populations of these rotamers can be quantified from NMR data and have been shown to directly correspond to the amplitudes of different fluorescence lifetime components, providing a powerful link between structure and dynamics. case.edu
For example, in a canonical cyclic hexapeptide, c[D-PpYTFWF], the major χ1 rotamer at -60° was found to have a population of 0.67, with two minor rotamers having equal populations. case.edu This distribution of conformers is a key determinant of the observed spectroscopic properties.
Table 1: Conformational Populations of Tryptophan Rotamers in a Cyclic Hexapeptide Determined by NMR
| Rotamer (χ1 angle) | Population |
| -60° | 0.67 |
| 180° | 0.165 |
| +60° | 0.165 |
| Data sourced from a study on the cyclic hexapeptide c[D-PpYTFWF]. case.edu |
Spectroscopic Probing of Conformational Dynamics
The sensitivity of the tryptophan indole ring's fluorescence to its local environment makes it an exceptional tool for probing the conformational dynamics of peptides and proteins. bmglabtech.com Analogs of tryptophan, often synthesized from N-Boc-L-tryptophan, with altered photophysical properties, are frequently employed to enhance spectroscopic signals or to introduce unique reporter capabilities. nih.gov These analogs can have distinct absorption and emission wavelengths, quantum yields, and fluorescence lifetimes compared to native tryptophan, allowing for their selective observation even in the presence of other tryptophan residues. nih.gov
Fluorescence spectroscopy can reveal changes in the local environment of a tryptophan residue, such as alterations in solvent exposure or proximity to quenching groups, which are often associated with conformational changes in the peptide or protein. nih.gov The quantum yield and fluorescence lifetime of tryptophan are particularly sensitive to these changes. For instance, the peptide bond itself can act as a quencher of tryptophan fluorescence through excited-state electron transfer, and the efficiency of this quenching is highly dependent on the conformation of the peptide backbone and the tryptophan side chain. nih.gov
A series of tryptophan analogs have been developed with photophysical properties that are significantly different from native tryptophan, making them valuable probes for conformational studies. These analogs, when incorporated into proteins, can act as donors or acceptors in Förster resonance energy transfer (FRET) experiments, providing distance information between specific points in the protein structure. nih.gov
Table 2: Photophysical Properties of N-Acetylated Methyl Esters of Tryptophan and its Analogs in Methanol (B129727)
| Compound | Absorption Max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Emission Max (nm) | Quantum Yield |
| Tryptophan | 280 | 6900 | 350 | 0.18 |
| Analog A | 285 | 7200 | 370 | 0.25 |
| Analog B | 290 | 7500 | 385 | 0.30 |
| Analog C | 275 | 6500 | 360 | 0.15 |
| Analog D | 288 | 8070 | 391 | 0.30 |
| Analog E | 300 | 18000 | 413 | 0.10 |
| Analog F | 295 | 9500 | 400 | 0.20 |
| Data represents a selection of photophysical properties for various tryptophan analogs designed as fluorescent probes. nih.gov |
The correlation between the conformational state of a tryptophan residue and its fluorescence decay kinetics is a powerful aspect of these investigations. Often, the fluorescence decay of a protein containing a single tryptophan is multi-exponential, with each lifetime component corresponding to a different conformational substate or rotamer of the tryptophan side chain. case.edunih.gov
In studies of cyclic hexapeptides, a direct link has been established between the populations of the three χ1 rotamers of tryptophan, as determined by NMR, and the relative amplitudes of the three fluorescence lifetime components. This allows for the assignment of specific lifetimes to distinct ground-state conformers. nih.gov For instance, in a series of such peptides, the major lifetime component could be confidently assigned to the major χ1 rotamer. nih.gov
Table 3: Fluorescence Lifetimes and Quantum Yields of Tryptophan in a Series of Cyclic Hexapeptides at 5°C
| Peptide | Quantum Yield (Φ) | Lifetime 1 (ns) (Amplitude) | Lifetime 2 (ns) (Amplitude) | Lifetime 3 (ns) (Amplitude) |
| Peptide 1 | 0.24 | 5.5 (0.65) | 2.7 (0.25) | 0.5 (0.10) |
| Peptide 2 | 0.15 | 4.8 (0.55) | 2.2 (0.30) | 0.4 (0.15) |
| Peptide 3 | 0.04 | 2.7 (0.40) | 1.4 (0.40) | 0.2 (0.20) |
| Peptide 4 | 0.18 | 5.0 (0.60) | 2.5 (0.28) | 0.6 (0.12) |
| Peptide 5 | 0.09 | 3.5 (0.50) | 1.8 (0.35) | 0.3 (0.15) |
| Peptide 6 | 0.05 | 0.5 (0.15) | 3.2 (0.50) | 1.0 (0.35) |
| Peptide 7 | 0.12 | 4.4 (0.58) | 2.0 (0.32) | 0.4 (0.10) |
| Data illustrates the variation in fluorescence properties with changes in the local conformation of the tryptophan residue within different peptide sequences. nih.gov |
These detailed investigations, combining NMR for structural determination and fluorescence spectroscopy for dynamic insights, provide a comprehensive picture of the conformational landscape of tryptophan residues in peptides and proteins. The use of N-Boc-L-tryptophan and its derivatives as synthetic precursors is fundamental to the creation of these powerful molecular probes.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like N-Boc-L-tryptophan. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the complete assignment of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of N-Boc-L-tryptophan displays a series of signals corresponding to the different types of protons in the molecule. The characteristic signals include those from the tert-butyl protecting group, the amino acid backbone, and the indole (B1671886) ring of the tryptophan side chain. The integration of these signals confirms the number of protons in each environment, while their multiplicity (singlet, doublet, triplet, etc.) provides information about neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in N-Boc protected amino acids are sensitive to the solvent environment, which can be attributed to intermolecular interactions. bmrb.io The spectrum will show characteristic peaks for the carbons of the tert-butyl group, the chiral alpha-carbon, the beta-carbon, the carbonyl group of the carboxylic acid, the carbonyl of the Boc group, and the distinct carbons of the indole ring.
Below are the detailed ¹H and ¹³C NMR assignments for N-Boc-L-tryptophan.
Table 1: ¹H NMR Spectral Data for L-Tryptophan, 1-(1,1-dimethylethyl)-
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.05 | s | 1H | Indole N-H |
| 7.60 | d | 1H | Ar-H |
| 7.35 | d | 1H | Ar-H |
| 7.15 | t | 1H | Ar-H |
| 7.08 | t | 1H | Ar-H |
| 7.00 | s | 1H | Ar-H |
| 5.05 | d | 1H | NH (Boc) |
| 4.60 | m | 1H | α-CH |
| 3.25 | m | 2H | β-CH₂ |
Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data for L-Tryptophan, 1-(1,1-dimethylethyl)-
| Chemical Shift (ppm) | Assignment |
|---|---|
| 173.7 | COOH |
| 154.0 | C=O (Boc) |
| 135.2 | Indole C |
| 126.0 | Indole C |
| 125.5 | Indole C |
| 125.0 | Indole C |
| 121.6 | Indole CH |
| 120.0 | Indole CH |
| 118.5 | Indole CH |
| 111.0 | Indole C |
| 77.7 | C(CH₃)₃ |
| 54.0 | α-CH |
| 28.5 | β-CH₂ |
Note: The chemical shifts are approximate and based on typical values for N-Boc protected amino acids and tryptophan derivatives. rsc.org
For more complex molecular systems or to resolve overlapping signals in the 1D spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For N-Boc-L-tryptophan, a COSY spectrum would show cross-peaks connecting the α-CH proton to the β-CH₂ protons and the NH proton of the Boc group. It would also show correlations between the aromatic protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. nih.gov An HSQC spectrum of N-Boc-L-tryptophan would definitively link each proton signal (except for the acidic and amide protons not directly bonded to carbon) to its corresponding carbon signal, aiding in the unambiguous assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, it could show correlations from the tert-butyl protons to the quaternary carbon and the carbonyl carbon of the Boc group.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, such as FTIR and Raman, provide a "molecular fingerprint" based on the characteristic vibrations of the chemical bonds within a molecule. These techniques are highly sensitive to the molecular structure and conformation.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes the bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The FTIR spectrum of N-Boc-L-tryptophan is characterized by absorption bands corresponding to the various functional groups present.
Key vibrational modes include:
N-H stretching: The indole N-H stretch typically appears around 3400 cm⁻¹. The amide N-H stretch from the Boc group is also found in this region.
C-H stretching: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group and the amino acid backbone appear just below 3000 cm⁻¹.
C=O stretching: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch is typically found around 1710 cm⁻¹, and the urethane C=O of the Boc group absorbs at a slightly lower frequency, around 1690 cm⁻¹.
Aromatic C=C stretching: These vibrations from the indole ring appear in the 1600-1450 cm⁻¹ region.
C-N stretching: This vibration is typically observed in the 1250-1020 cm⁻¹ range.
Table 3: Characteristic FTIR Absorption Bands for L-Tryptophan, 1-(1,1-dimethylethyl)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Indole |
| ~3300 | N-H Stretch | Amide (Boc) |
| ~3050 | C-H Stretch | Aromatic |
| ~2980, 2930 | C-H Stretch | Aliphatic (tert-butyl, CH, CH₂) |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1690 | C=O Stretch | Urethane (Boc) |
| ~1580, 1490, 1450 | C=C Stretch | Aromatic (Indole) |
| ~1160 | C-O Stretch | Urethane (Boc) |
Note: The wavenumbers are approximate and can be influenced by the sample state (solid or solution) and intermolecular interactions.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of N-Boc-L-tryptophan would be rich in information, especially regarding the indole ring and the carbon skeleton.
Key Raman bands for tryptophan derivatives include:
A strong band around 1360 cm⁻¹, which is a marker for the hydrophobicity of the indole ring's environment. nih.gov
A band around 880 cm⁻¹, which is sensitive to hydrogen bonding at the indole N-H site. nih.gov
Characteristic bands for the aromatic ring stretching modes.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of N-Boc-L-tryptophan, aiding in its comprehensive characterization.
Table 4: Prominent Raman Shifts for L-Tryptophan Derivatives
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1616 | Aromatic Ring Stretch (Tyrosine and Tryptophan) |
| ~1580, 1600 | Aromatic Ring Stretch (Phenylalanine and Tyrosine) |
| ~1360 | Indole Ring Mode (hydrophobic environment marker) |
| ~880 | Indole Ring Mode (H-bonding marker) |
Note: These are characteristic bands for the tryptophan side chain; the full spectrum of N-Boc-L-tryptophan will contain additional signals from the Boc-protecting group and the amino acid backbone. mt.com
Generating the requested article with scientifically accurate and specific data solely for "L-Tryptophan, 1-(1,1-dimethylethyl)-" is not possible without resorting to extrapolation from the parent compound or other, non-identical derivatives. This would not adhere to the strict requirement of focusing exclusively on the specified molecule.
Therefore, the content for the outlined sections cannot be produced at this time due to the absence of specific research findings for this particular compound in the public domain.
Chromatographic Methods for Separation and Purity Assessment
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of reactions involving N-Boc-L-tryptophan. This technique allows for the qualitative assessment of the consumption of starting materials and the formation of products. The separation is based on the differential partitioning of compounds between a stationary phase, typically silica (B1680970) gel, and a mobile phase.
For compounds related to N-Boc-L-tryptophan, various solvent systems can be employed. A common mobile phase for Boc-protected amino acids is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate rsc.org. The polarity of the solvent system is adjusted to achieve optimal separation. For instance, a mobile phase of hexane:ethyl acetate (3:1) has been used for a similar Boc-protected compound, yielding a retention factor (Rf) of approximately 0.2 rsc.org. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound under defined chromatographic conditions. Another general solvent system for the separation of amino acids on silica gel plates is a mixture of n-butanol, acetic acid, and water in a 3:1:1 ratio reachdevices.com. Visualization of the spots on the TLC plate is typically achieved under UV light or by staining with a suitable reagent, such as ninhydrin, although the latter is less effective for N-protected amino acids.
Interactive Data Table: TLC Parameters for Related Compounds
| Compound Class | Stationary Phase | Mobile Phase | Rf Value | Visualization |
| Boc-protected amine | Silica Gel | Hexane:Ethyl Acetate (3:1) | ~ 0.2 rsc.org | UV Light, Staining |
| Amino Acids | Silica Gel | n-Butanol:Acetic Acid:Water (3:1:1) | Variable reachdevices.com | Ninhydrin Stain |
Flash Column Chromatography for Purification
Following a chemical reaction, flash column chromatography is a primary technique for the purification of N-Boc-L-tryptophan from byproducts and unreacted starting materials. This preparative liquid chromatography technique utilizes a stationary phase, most commonly silica gel, and a solvent system (mobile phase) to separate components of a mixture. Pressurized gas is used to drive the mobile phase through the column, making it a faster and more efficient method than traditional gravity-fed column chromatography.
The choice of solvent system is critical for successful purification and is often guided by prior TLC analysis. A solvent system that provides a good separation of the desired product from impurities on a TLC plate is a good starting point for flash chromatography. For the purification of Boc-protected tryptophan derivatives, gradient elution is often employed, where the polarity of the mobile phase is gradually increased over time. Common solvent systems include gradients of ethyl acetate in hexanes or diethyl ether in dichloromethane wiley-vch.de. For example, a purification might start with a non-polar mixture like 1:6 ethyl acetate:hexanes and gradually increase to 1:3 ethyl acetate:hexanes wiley-vch.de. The fractions collected from the column are then analyzed (e.g., by TLC) to identify those containing the pure product.
Interactive Data Table: Flash Chromatography Solvent Systems for Boc-Protected Tryptophan Derivatives
| Stationary Phase | Initial Mobile Phase | Final Mobile Phase | Reference |
| Silica Gel | 1:6 EtOAc:Hexanes | 1:3 EtOAc:Hexanes | wiley-vch.de |
| Silica Gel | 20:1 CH2Cl2:Hexanes | 95:5 CH2Cl2:Et2O | wiley-vch.de |
| Silica Gel | 1:3 Et2O:Hexanes | 2:1 Et2O:Hexanes | wiley-vch.de |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of N-Boc-L-tryptophan. It offers high resolution and sensitivity, making it the standard for purity assessment. The principle of separation is similar to other forms of liquid chromatography, but the use of high pressure allows for the use of smaller stationary phase particles, leading to significantly improved separation efficiency.
Reversed-phase HPLC is commonly employed for the analysis of tryptophan and its derivatives. In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. For the analysis of tryptophan, a mobile phase consisting of a mixture of an aqueous buffer (e.g., 5 mM sodium acetate) and an organic modifier (e.g., acetonitrile) has been utilized scielo.brsigmaaldrich.com. A typical isocratic elution might use a mobile phase of 92:8 (v/v) sodium acetate buffer to acetonitrile (B52724), with detection at 267 nm, which corresponds to the UV absorbance of the indole chromophore scielo.brsigmaaldrich.com. The retention time of the compound is a key parameter for its identification. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The purity of a sample is often determined by the area percentage of its corresponding peak in the chromatogram. Several suppliers of N-Boc-L-tryptophan report purities greater than 98% as determined by HPLC uchicago.edu.
Interactive Data Table: HPLC Conditions for Tryptophan Analysis
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| C18 | 5 mM Sodium Acetate:Acetonitrile (92:8, v/v) | 1.0 mL/min | UV at 267 nm | scielo.brsigmaaldrich.com |
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction of Derivatives and Complexes
To date, a specific single-crystal X-ray diffraction structure for L-Tryptophan, 1-(1,1-dimethylethyl)- has not been reported in publicly available databases. However, the crystal structures of the parent compound, L-tryptophan, and its racemic form, DL-tryptophan, have been extensively studied orgsyn.orgresearchgate.net. These studies reveal key structural features, such as the zwitterionic nature of the amino acid in the solid state and the specific conformations of the side chain relative to the indole ring system orgsyn.org. For L-tryptophan, a complex structure with 16 molecules in the asymmetric unit has been determined, showcasing both gauche and trans orientations of the side chain researchgate.net. The determination of the crystal structure of a derivative like N-Boc-L-tryptophan would involve growing a suitable single crystal, which can be a challenging step, followed by diffraction data collection and structure solution and refinement. Such a structure would provide invaluable information on how the bulky tert-butyloxycarbonyl (Boc) protecting group influences the molecular conformation and intermolecular interactions.
Analysis of Host-Guest Interactions and Crystal Packing
The analysis of crystal packing reveals the nature of the intermolecular interactions that hold the molecules together in the crystal lattice. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking interactions involving the indole rings. In the crystal structure of DL-tryptophan, for example, D- and L-molecular pairs form dimers through N-H···O hydrogen bonds, and these dimers are further linked into a bilayer arrangement orgsyn.org.
Theoretical and Computational Chemistry Investigations
Quantum-Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules like N-Boc-L-tryptophan. By calculating the electron density, DFT methods can predict a wide range of molecular properties with a good balance between accuracy and computational cost.
Quantum-chemical calculations are instrumental in elucidating the electronic structure of N-Boc-L-tryptophan. Key molecular properties that can be determined include the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the chemical reactivity of a molecule. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For tryptophan derivatives, the introduction of substituent groups can influence this energy gap. researchgate.net For instance, electron-donating groups can lead to a red shift (a decrease in the energy gap), while electron-withdrawing groups can cause a blue shift (an increase in the energy gap). researchgate.net
The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum-chemical calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.comharbinengineeringjournal.com For N-Boc-L-tryptophan, the MEP would show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxyl and Boc groups, as well as the indole (B1671886) nitrogen, highlighting these as sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be expected around the hydrogen atoms of the amine and indole N-H groups, indicating their potential for nucleophilic attack or hydrogen bond donation.
| Calculated Property | Significance | Typical Findings for Tryptophan Derivatives |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Influenced by substituents on the indole ring and protecting groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Influenced by substituents on the indole ring and protecting groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.com | Generally large, indicating good stability. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Contributes to solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution. mdpi.comharbinengineeringjournal.com | Highlights electron-rich (e.g., oxygen atoms) and electron-poor (e.g., N-H protons) regions. |
DFT calculations are extensively used to map out the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction mechanisms. nih.gov This involves identifying reactants, products, intermediates, and, crucially, transition states. ims.ac.jp The transition state represents the highest energy point along the reaction coordinate and is a key factor in determining the reaction rate.
A relevant reaction involving N-Boc-L-tryptophan is the removal of the Boc protecting group, which is a common step in peptide synthesis. researchgate.net Computational studies can model this deprotection reaction, for instance, under acidic conditions. The mechanism would involve the protonation of the Boc group, followed by its cleavage to form a tert-butyl cation and the free amine of L-tryptophan. DFT calculations can determine the activation energies for each step of this process, providing insights into the reaction kinetics. researchgate.net
For example, in the synthesis of tryptophan derivatives, DFT has been employed to study the reaction mechanism of L-tryptophan leading to the formation of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds. nih.gov Such studies calculate the Gibbs free energies of reactants, transition states, and products to elucidate the most favorable reaction pathway. nih.gov
| Reaction Step | Computational Analysis Focus | Key Findings |
|---|---|---|
| Initiation (e.g., protonation) | Identification of the most favorable protonation site. | Calculation of proton affinity for different atoms. |
| Bond Cleavage/Formation | Location of the transition state structure. ims.ac.jp | Calculation of the activation energy barrier. |
| Intermediate Formation | Optimization of the geometry of any reaction intermediates. | Determination of the stability of intermediates. |
| Product Formation | Calculation of the overall reaction energy (exothermic/endothermic). | Confirmation of the final product structure. |
The flexibility of N-Boc-L-tryptophan, arising from the rotatable bonds in its side chain and the Boc group, leads to a complex conformational landscape. Computational methods can explore this landscape to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of the molecule can significantly impact its reactivity and biological activity.
Conformational searches can be performed using various algorithms, followed by geometry optimization and energy calculation using DFT. For tryptophan derivatives, the orientation of the indole ring relative to the amino acid backbone is a key conformational feature. The bulky tert-butyl group of the Boc protecting group will introduce steric hindrance, which will influence the preferred conformations around the N-Cα bond.
The potential energy surface (PES) can be mapped by systematically varying the dihedral angles of the key rotatable bonds and calculating the energy at each point. This provides a comprehensive view of the conformational space, revealing the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states between them.
Molecular Docking Simulations for Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for understanding how a molecule like N-Boc-L-tryptophan might interact with a biological target, such as an enzyme's active site.
Hydrogen bonds are critical for the specificity and stability of molecular interactions. Molecular docking simulations can predict the formation of intermolecular hydrogen bonding networks between N-Boc-L-tryptophan and a binding partner. nih.gov
In a hypothetical docking scenario of N-Boc-L-tryptophan into a receptor's binding site, the simulation would explore various poses of the ligand. The scoring function would then evaluate these poses, with favorable hydrogen bonds contributing significantly to a better score. The indole N-H group and the carboxylic acid group of N-Boc-L-tryptophan are potential hydrogen bond donors, while the oxygen atoms of the carboxyl and Boc groups, as well as the indole nitrogen, can act as hydrogen bond acceptors. The simulation can provide detailed information on the geometry of these hydrogen bonds, including donor-acceptor distances and angles.
| Potential H-Bond Donor in N-Boc-L-tryptophan | Potential H-Bond Acceptor in N-Boc-L-tryptophan | Typical Interacting Partner in a Receptor |
|---|---|---|
| Indole N-H | Carbonyl oxygen of Boc group | Aspartate, Glutamate (side chain carboxyl) |
| Carboxyl O-H | Carbonyl oxygen of carboxyl group | Serine, Threonine, Tyrosine (side chain hydroxyl) |
| Amine N-H (if deprotected) | Indole nitrogen | Asparagine, Glutamine (side chain amide) |
Computational modeling can also be used to investigate the adsorption of N-Boc-L-tryptophan onto various surfaces, such as silica (B1680970) or polymer resins, which is relevant for chromatographic separations and purification processes. nih.govresearchgate.net These simulations can provide insights into the interactions driving the adsorption process at a molecular level.
The adsorption of L-tryptophan on different resins has been studied, and it has been found that hydrophobic interactions and ion exchange can play significant roles. nih.govnih.govmdpi.com For N-Boc-L-tryptophan, the bulky and hydrophobic tert-butyl group would be expected to enhance hydrophobic interactions with a nonpolar surface.
Molecular dynamics (MD) simulations can be employed to model the adsorption process. This would involve placing a model of the surface and N-Boc-L-tryptophan molecules in a simulation box with a solvent, and then simulating their movements over time. The analysis of the simulation trajectories can reveal the preferred orientation of the molecule on the surface, the key interacting groups, and the free energy of adsorption. These simulations can help in understanding how factors like solvent composition and surface chemistry affect the adsorption behavior. nih.gov
Q & A
Q. 1.1. How can researchers synthesize and characterize L-Tryptophan derivatives with tert-butyl substituents?
Synthesis typically involves introducing the 1,1-dimethylethyl (tert-butyl) group via sulfonation or alkylation reactions. For example, tert-butyl-substituted aromatic rings (e.g., triisopropylphenyl sulfonyl groups) can be attached to L-Tryptophan through nucleophilic substitution . Characterization requires:
- Nuclear Magnetic Resonance (NMR) : To confirm tert-butyl group integration (e.g., distinct peaks at δ ~1.3 ppm for tert-butyl protons).
- Mass Spectrometry (MS) : For molecular weight verification (e.g., molecular ion at m/z 470.6 for C₂₆H₃₄N₂O₄S derivatives) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (e.g., using C18 columns with UV detection at 280 nm for indole rings) .
Q. 1.2. What safety protocols are critical when handling L-Tryptophan derivatives in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coats, gloves, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
- Waste Disposal : Segregate halogenated or sulfonated byproducts as hazardous waste .
- Emergency Measures : Immediate rinsing with water for skin/eye exposure and artificial respiration if inhaled .
Advanced Research Questions
Q. 2.1. How can researchers resolve structural ambiguities in tert-butyl-modified L-Tryptophan analogs using advanced analytical techniques?
- LC-MS/MS with Fragmentation : Differentiate isomers by comparing fragmentation patterns (e.g., tert-butyl vs. isopropyl substituents) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to confirm substituent positions .
Q. 2.2. What methodological strategies address discrepancies in peptide identification when studying tert-butyl-modified L-Tryptophan in cellular systems?
- Variable Modifications in MS Searches : Include tert-butyl methylation as a variable modification during database searches (e.g., Mascot or SEQUEST algorithms) .
- Synthetic Standards : Use isotopically labeled analogs as internal standards to validate peptide identification .
- Statistical Validation : Apply false-discovery-rate (FDR) corrections (e.g., <1% FDR threshold) to reduce false positives .
Q. 2.3. How can impurity profiling be optimized for tert-butyl-containing L-Tryptophan derivatives in pharmaceutical-grade synthesis?
- HPLC with Diode Array Detection (DAD) : Detect impurities at multiple wavelengths (e.g., 210 nm for sulfonates, 254 nm for aromatic groups) .
- Forced Degradation Studies : Expose compounds to heat, light, and acidic/basic conditions to identify degradation products .
- Reference Standards : Use certified impurities (e.g., tert-butyl benzene derivatives) for calibration .
Data Analysis & Experimental Design
Q. 3.1. What statistical approaches are recommended for analyzing dose-response relationships in L-Tryptophan derivative studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
- ANOVA with Post Hoc Tests : Compare multiple experimental groups (e.g., tert-butyl vs. unmodified tryptophan effects) .
- Software Tools : Use GraphPad Prism or R packages (e.g.,
drcfor dose-response curves) .
Q. 3.2. How should researchers design experiments to assess the metabolic stability of tert-butyl-modified L-Tryptophan in vivo?
- Stable Isotope Labeling : Incorporate ¹³C or ¹⁵N isotopes to track metabolic fate via MS .
- Microsomal Assays : Incubate compounds with liver microsomes to measure oxidation rates .
- Pharmacokinetic Modeling : Use compartmental models to estimate half-life and bioavailability .
Tables for Methodological Reference
Q. Table 1. HPLC Parameters for Analyzing L-Tryptophan Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile:Water (30:70, 0.1% TFA) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 280 nm | |
| Injection Volume | 20 µL |
Q. Table 2. Key Mass Spectrometry Parameters for Structural Confirmation
| Technique | Setting | Application | Source |
|---|---|---|---|
| LC-MS/MS | ESI+, m/z 100–1000 | Peptide identification | |
| High-Resolution MS | Resolution >30,000 | Molecular formula validation |
Addressing Contradictions & Limitations
- Safety Data Variability : While L-Tryptophan is classified as non-hazardous , tert-butyl intermediates (e.g., sulfonyl chlorides) may require stricter handling . Always consult SDS for specific derivatives.
- Peptide Identification Gaps : Negative results in methylation detection (e.g., no tert-butyl-modified peptides in LC-MS) may arise from low abundance or ionization inefficiency. Use targeted MS (MRM) for improved sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
